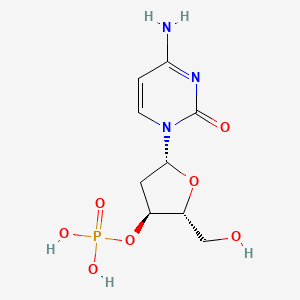

2'-Desoxycytidin-3'-monophosphat

Übersicht

Beschreibung

2’-Deoxycytidine-3’-monophosphate (3’-dCMP) is a nucleotide analog and a precursor to the synthesis of DNA. It is commonly used in the pharmaceutical industry as an antiviral agent, particularly for treating diseases caused by DNA viruses such as herpes and varicella-zoster . In a DNA double helix, it will base pair with deoxyguanosine monophosphate .

Molecular Structure Analysis

The chemical formula of 2’-deoxycytidine-3’-monophosphate is C9H14N3O7P . It consists of a deoxyribose sugar, a cytosine base, and a phosphate group. The molecular weight is approximately 307.2 g/mol .

Wissenschaftliche Forschungsanwendungen

DNA-Strangbruchstudien

3’-dCMP: dient als Modellmolekül, um die Anfangsstadien des DNA-Strangbruchs zu verstehen . Forscher verwenden es, um die Mechanismen zu untersuchen, die zur Spaltung von DNA-Strängen führen, was für das Verständnis zellulärer Prozesse wie DNA-Replikation und -Reparatur entscheidend ist.

Modifikationen von Nukleinsäurebasen

Die Verbindung wird auch verwendet, um Modifikationen von Nukleinsäurebasen, insbesondere die Adduktbildung, zu untersuchen . Diese Forschung ist bedeutsam für das Verständnis von Mutationen und den Auswirkungen verschiedener Chemikalien auf die DNA, was Auswirkungen auf die Krebsforschung und die Entwicklung neuer Medikamente hat.

Reaktionen, die durch niederenergetische Elektronen induziert werden

Studien haben 3’-dCMP verwendet, um die Auswirkungen niederenergetischer Elektronen auf Nukleotide zu untersuchen, die zur Freisetzung der Cytosinbase durch Spaltung der glykosidischen Bindung führen können . Diese Forschung ist wichtig für das Verständnis von Strahlenschäden an der DNA auf molekularer Ebene.

Mechanistische Aufklärung bei DNA-Schäden

3’-dCMP: hilft bei der Aufklärung der Mechanismen, die im Entstehungsstadium von DNA-Schäden beteiligt sind . Das Verständnis dieser Mechanismen ist essenziell für die Entwicklung von Strategien zum Schutz der DNA vor Schäden und für die Gestaltung gezielter Therapien in der Krebsbehandlung.

Ab-initio-Methoden der elektronischen Struktur

Forscher verwenden 3’-dCMP in rechnerischen Studien mit Ab-initio-Methoden der elektronischen Struktur, um das Verhalten von Molekülen während DNA-Schädigungsereignissen vorherzusagen . Diese Methoden sind entscheidend für theoretische Vorhersagen, die experimentelle Forschung leiten.

Zeitabhängige quantenmechanische Berechnungen

3’-dCMP: wird in zeitabhängigen quantenmechanischen Berechnungen verwendet, um die Dynamik molekularer Prozesse zu simulieren, die an DNA-Schäden beteiligt sind . Diese Anwendung ist wichtig für die Erstellung genauer Modelle der Art und Weise, wie DNA mit verschiedenen Agenzien interagiert, die Schäden verursachen können.

Aktivierungsenergiebarrierenstudien

Die Verbindung ist entscheidend für die Untersuchung der Aktivierungsenergiebarrieren, die mit verschiedenen Arten von DNA-Schäden verbunden sind, wie z. B. dem Elektronentransfer von Basen zum Zucker-Phosphat-Rückgrat . Diese Forschung kann zu einem besseren Verständnis der Stabilität und Reaktivität von genetischem Material führen.

Tunneling bei der Spaltung der glykosidischen Bindung

3’-dCMP: wird verwendet, um den Tunnelprozess der Spaltung der glykosidischen Bindung in Bereichen mit höheren Energien zu untersuchen, was ein weiterer Weg für DNA-Schäden ist . Erkenntnisse aus diesen Studien sind wichtig für das Gebiet der Strahlenchemie und für das Verständnis der grundlegenden Prozesse, die der Stabilität der DNA zugrunde liegen.

Wirkmechanismus

Target of Action

The primary targets of 2’-Deoxycytidine-3’-monophosphate (dCMP) are enzymes such as cytidine deaminase (CDD) and deoxycytidine monophosphate deaminase (dCMP deaminase) . These enzymes play a crucial role in the metabolism of deoxycytidine analogues, which are widely used for the treatment of malignant diseases .

Mode of Action

dCMP interacts with its targets, CDD and dCMP deaminase, leading to their inactivation . This interaction can result in changes in the metabolic pathways of deoxycytidine analogues, affecting their activation or inactivation . The compound’s action can be influenced by other enzymes such as deoxycytidine kinase, which is important for the metabolism of deoxycytidine analogues .

Biochemical Pathways

dCMP affects several biochemical pathways. It is involved in the metabolism of deoxycytidine analogues, which can be inactivated by CDD or dCMP deaminase . Additional metabolic pathways, such as phosphorylation, can also contribute to their activation or inactivation . The compound’s action can be influenced by the aggregated impact of cytidine transporters, CDD, dCMP deaminase, and deoxycytidine kinase .

Pharmacokinetics

It is known that the compound’s action can be influenced by a wide range of mechanisms involving transport, phosphorylation, and catabolism .

Result of Action

The action of dCMP results in changes in the metabolism of deoxycytidine analogues, affecting their activation or inactivation . This can lead to changes in the therapeutic action of these analogues, which are widely used for the treatment of malignant diseases . For example, the key prerequisite of the therapeutic action of deoxycytidine analogues is their incorporation into DNA .

Action Environment

The action, efficacy, and stability of dCMP can be influenced by various environmental factors. These can include the presence of other enzymes and compounds in the cell, as well as factors related to the cell’s metabolic state . .

Eigenschaften

IUPAC Name |

[5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N3O7P/c10-7-1-2-12(9(14)11-7)8-3-5(6(4-13)18-8)19-20(15,16)17/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVSAHFFHPOLBLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)CO)OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N3O7P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390924 | |

| Record name | AC1MNA3J | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6220-63-9 | |

| Record name | AC1MNA3J | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

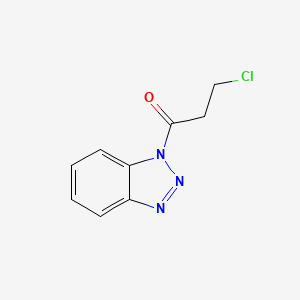

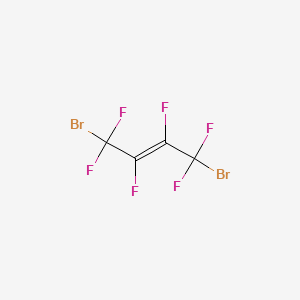

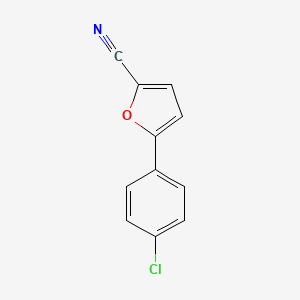

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do low-energy electrons (LEEs) induce single-strand breaks (SSBs) in DNA, specifically involving 2'-Deoxycytidine-3'-monophosphate (3'-dCMP)?

A1: Research suggests that LEEs, with energies between 0-3 eV, can attach to 3'-dCMP, forming a transient negative ion [, ]. This electron often localizes on the cytosine base initially. Subsequently, the excess negative charge can migrate through overlapping atomic orbitals, primarily from the C6 carbon of the cytosine base to the C3' carbon of the ribose sugar []. This charge transfer weakens the C3'-O3' bond in the DNA backbone, making it susceptible to breakage, ultimately leading to a SSB [, ]. Theoretical calculations highlight that the energy barrier for C3'-O3' bond cleavage is significantly lower than that for other bonds like C5'-O5' or the N-glycosidic bond, making it the most probable site for LEE-induced SSB [].

Q2: What role does quantum tunneling play in LEE-induced single-strand breaks in 3'-dCMP?

A2: While charge transfer is crucial for initiating SSBs, quantum tunneling becomes particularly significant at higher LEE energies (above 1 eV) []. Theoretical studies employing time-dependent calculations show that at these energies, the 3'-dCMP anion can exist in vibrationally excited states []. These excited states increase the probability of the C3'-O3' bond tunneling through the energy barrier, even without overcoming it directly, leading to bond breaking and SSB formation []. This mechanism, different from the charge-induced dissociation observed at lower energies, highlights the complex interplay of factors influencing LEE-induced DNA damage.

Q3: Can 3'-dCMP capture very low energy electrons, and what are the implications?

A3: Yes, theoretical studies using density functional theory calculations suggest that 3'-dCMP can capture electrons with near-zero energy, both in a gaseous environment and in aqueous solutions []. This capture forms a radical anion, with the excess electron density primarily residing on the cytosine base []. The resulting radical anion is more stable than its neutral counterpart, and its electron detachment energy is substantial enough to enable subsequent bond breaking events in the DNA backbone, leading to strand breaks []. This finding emphasizes the potential for even very low energy electrons to initiate DNA damage.

Q4: How do analytical techniques contribute to our understanding of 3'-dCMP modifications?

A5: Several analytical techniques have proven valuable in studying 3'-dCMP modifications. For instance, 32P-postlabeling has been successfully employed to detect and characterize DNA adducts formed by the reaction of 3'-dCMP with styrene oxide, a known carcinogen []. This technique allows researchers to identify specific adducts and quantify their formation, shedding light on the mechanisms of DNA damage induced by various agents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1598179.png)

![1-[(2,4-dichlorophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1598184.png)

![6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1598187.png)